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BrettPhosPalladacycle

Cat. No.: B14865757
M. Wt: 798.8 g/mol
InChI Key: IWMMXPNBCHCFCY-UHFFFAOYSA-M
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Description

Evolution and Significance of Buchwald-Type Precatalysts

The pioneering work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s revolutionized the field of palladium-catalyzed cross-coupling, particularly for the formation of carbon-nitrogen bonds in what is now known as the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org This reaction provided a powerful method for synthesizing aryl amines, overcoming the limitations of previous methods which often required harsh conditions and had limited substrate scope. wikipedia.org

Over the years, several generations of Buchwald-type precatalysts have been developed, each offering significant improvements. sigmaaldrich.comresearchgate.net

First-Generation (G1): These precatalysts enabled the easy generation of the active Pd(0) species by simple deprotonation with a base, showing high activity even at low temperatures. sigmaaldrich.com

Second-Generation (G2): G2 precatalysts incorporated a biphenyl-based ligand instead of the phenethylamine-based backbone of G1. This advancement allowed for the formation of the active palladium species at room temperature using weaker bases like phosphates or carbonates, proving highly effective for various Suzuki-Miyaura couplings. sigmaaldrich.commatthey.com

Third-Generation (G3): A key innovation in G3 precatalysts was the replacement of the chloride ligand with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (OMs) group. sigmaaldrich.comsigmaaldrich.com This modification resulted in the most versatile precatalysts to date, capable of accommodating bulky and electron-rich ligands like those in the BrettPhos family. G3 precatalysts exhibit enhanced stability in solution and are highly soluble in common organic solvents. sigmaaldrich.comsigmaaldrich.com

Fourth-Generation (G4): Further refinements led to G4 precatalysts, which generate a less intrusive N-methylcarbazole byproduct during activation. sigmaaldrich.com

The significance of these advancements lies in their ability to provide chemists with air- and moisture-stable, thermally robust, and highly soluble precatalysts. sigmaaldrich.com This allows for lower catalyst loadings, shorter reaction times, and precise control over the ligand-to-palladium ratio, ultimately enabling the discovery of new and more efficient synthetic methodologies. sigmaaldrich.comsigmaaldrich.com

Overview of BrettPhos Palladacycle within the Context of Advanced Palladium Catalysis

BrettPhos Palladacycle is a prominent member of the third-generation (G3) Buchwald precatalysts. sigmaaldrich.com It incorporates the bulky and electron-rich BrettPhos ligand, which is a biarylphosphine ligand characterized by ortho-methoxy substituents. rhhz.net The unique steric and electronic properties of the BrettPhos ligand, combined with the robust palladacycle framework, make the BrettPhos Palladacycle a highly active and versatile catalyst for a range of challenging cross-coupling reactions. sigmaaldrich.comrhhz.net

This precatalyst has demonstrated exceptional performance in various transformations, including:

C-N Cross-Coupling Reactions: BrettPhos Palladacycle is particularly effective for the amination of aryl halides, including the coupling of primary and secondary amines. researchgate.netnih.gov It has shown high selectivity for monoarylation, even with challenging substrates. nih.gov

C-O Cross-Coupling Reactions: The catalyst has been successfully employed in the formation of carbon-oxygen bonds, such as the coupling of alcohols with aryl halides. researchgate.net

Suzuki-Miyaura Coupling: BrettPhos has been utilized in Suzuki-Miyaura coupling reactions, a cornerstone of C-C bond formation. rhhz.net

The development of BrettPhos Palladacycle and other advanced palladium catalysts has significantly expanded the toolbox of synthetic organic chemists, enabling the construction of complex molecules with greater efficiency and precision. The ability to perform these reactions under mild conditions with broad functional group tolerance has had a profound impact on drug discovery and materials science. wikipedia.orgmit.edu

Detailed Research Findings

Recent studies have highlighted the efficacy of BrettPhos Palladacycle in various cross-coupling reactions. Below are some key findings presented in a structured format.

Table 1: Application of BrettPhos Palladacycle in C-N Cross-Coupling Reactions

Coupling PartnersReaction ConditionsYieldSource
Primary Amines and Aryl ChloridesLow catalyst loadingsExcellent nih.gov
Primary Amines and Aryl TriflatesEfficient aminationHigh nih.gov
Ortho-substituted Aryl Iodides and AmidesVaried functional groups--- mit.edu
Aryl Halides and Amidine SaltsElectron-rich, -poor, and -neutral substrates--- mit.edu
Primary and Secondary Amines and Aryl/Heteroaryl HalidesLow catalyst loadings, short reaction timesHigh researchgate.net

Table 2: Application of BrettPhos Palladacycle in Other Cross-Coupling Reactions

Reaction TypeCoupling PartnersKey FindingsSource
Suzuki-Miyaura CouplingNitroarenes and Phenylboronic AcidBrettPhos gave the best yield compared to other Buchwald ligands. rhhz.net
C-O Bond FormationActivated Aryl Halides and Primary Fluoroalkyl AlcoholsUnprecedented Pd-catalyzed reaction. researchgate.net
HydroxylationAryl and Heteroaryl Halides with KOH or CsOHAfforded phenols and hydroxylated heteroarenes in high to excellent yields. researchgate.net
Methoxylation(Hetero)aryl Halides and MethanolGeneral method under mild conditions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H63ClNO2PPd B14865757 BrettPhosPalladacycle

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C43H63ClNO2PPd

Molecular Weight

798.8 g/mol

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);2-phenylethanamine;chloride

InChI

InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

IWMMXPNBCHCFCY-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.[Cl-].[Pd+2]

Origin of Product

United States

Synthesis and Structural Elucidation of Brettphospalladacycle Systems

Synthetic Methodologies for the BrettPhos Ligand Framework

The BrettPhos ligand is a bulky biaryl phosphine (B1218219), a key component that imparts unique reactivity to the corresponding palladium complexes. The synthesis of this intricate ligand framework has evolved to improve safety, yield, and scalability.

Development of Chiral Phosphine Ligand Precursors

The development of chiral phosphine ligands is a cornerstone of asymmetric catalysis. nih.gov These ligands, which possess chirality at the phosphorus atom or on the carbon backbone, are crucial for inducing enantioselectivity in metal-catalyzed reactions. nih.gov The synthesis of P-chiral phosphine ligands often involves the use of phosphine-boranes as intermediates, which allows for the stereospecific construction of the chiral phosphorus center. nih.gov While BrettPhos itself is not typically employed in its chiral form, the principles of chiral phosphine synthesis have informed the design of related ligands with atropisomeric biaryl scaffolds.

Enantioselective Synthesis Strategies for BrettPhos Analogs

While the archetypal BrettPhos is achiral, the biaryl backbone presents an opportunity for creating chiral analogs through atropisomerism. Enantioselective synthesis of such analogs can be achieved through various strategies. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the key bond-forming steps that construct the biaryl linkage. Another strategy is the resolution of a racemic mixture of the biaryl precursor. These enantiomerically enriched ligands are of great interest for applications in asymmetric catalysis, aiming to achieve high levels of enantioselectivity in cross-coupling reactions.

Synthesis of BrettPhos Palladacycle Complexes

The formation of a palladacycle involves the intramolecular cyclometalation of a ligand onto a palladium center, creating a stable cyclic complex containing a carbon-palladium bond. wikipedia.org These complexes often serve as highly efficient pre-catalysts. wikipedia.org

Palladium Coordination Chemistry in Palladacycle Formation

Palladacycles are organopalladium compounds featuring at least one palladium-carbon bond within a cyclic structure. wikipedia.orgwikipedia.org Their formation is a key step in generating active catalysts for a wide array of cross-coupling reactions. wikipedia.org The coordination of a phosphine ligand, such as BrettPhos, to a palladium(II) precursor is the initial step. wikipedia.org This is typically followed by an intramolecular C-H activation, where the palladium center bonds directly to a carbon atom of one of the ligand's aryl rings, forming the stable palladacycle. wikipedia.org This process is often facilitated by a base. The resulting palladacycle can then readily generate the catalytically active Pd(0) species under reaction conditions. wikipedia.orgresearchgate.net

Optimized Reaction Conditions for Complexation

The synthesis of BrettPhos palladacycles has been refined to maximize yield and purity. An improved method for preparing the BrettPhos ligand itself involves the use of Grignard reagents and catalytic amounts of copper, which is safer and more efficient than earlier methods that used t-butyllithium and stoichiometric copper. nih.govnih.govmit.edu For the complexation step, the choice of solvent and base is critical. For instance, in the synthesis of certain BrettPhos palladacycle precatalysts, chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) have been found to be effective for incorporating the bulky BrettPhos ligand. nih.gov The reaction conditions are often mild, proceeding at room temperature. nih.gov

Preparation of Different Generations: BrettPhos Pd G1, G3, and G4 Complexes

Several generations of BrettPhos palladacycle precatalysts have been developed, each with improved properties.

BrettPhos Pd G1: The first-generation (G1) precatalyst is formed by reacting the BrettPhos ligand with a palladium precursor that has a 2-aminoethylphenyl ancillary ligand. sigmaaldrich.comcolonialmetals.com The resulting palladacycle is a stable solid that can be easily handled. sigmaaldrich.combiocompare.com Activation to the catalytically active Pd(0) species occurs via deprotonation with a base. sigmaaldrich.com

BrettPhos Pd G3: The third-generation (G3) precatalyst features a 2-aminobiphenyl (B1664054) backbone and a methanesulfonate (B1217627) (OMs) counter-ion instead of chloride. sigmaaldrich.comslideshare.net This modification leads to a more versatile and highly soluble catalyst that can accommodate very bulky ligands. sigmaaldrich.comslideshare.netkrackeler.combiocompare.comscientificlabs.com The G3 precatalysts exhibit long lifetimes in solution and are highly active, allowing for lower catalyst loadings and shorter reaction times. krackeler.combiocompare.comscientificlabs.com

BrettPhos Pd G4: The fourth-generation (G4) precatalyst is a modification of the G3 complex where the amino group on the biphenyl (B1667301) backbone is methylated. msesupplies.comscientificlabs.co.uk This change prevents potential inhibition of the catalyst by the carbazole (B46965) byproduct that can form from the G3 precatalyst in some reactions. sigmaaldrich.comslideshare.net G4 precatalysts maintain the high activity and stability of their G3 counterparts. scientificlabs.co.uksigmaaldrich.com

Table 1: Generations of BrettPhos Palladacycle Precatalysts

Generation Ancillary Ligand Counter-ion Key Features
G1 2-Aminoethylphenyl Chloride First generation, stable solid. sigmaaldrich.comcolonialmetals.com
G3 2-Aminobiphenyl Methanesulfonate Highly versatile and soluble, accommodates bulky ligands. sigmaaldrich.comslideshare.net
G4 N-Methyl-2-aminobiphenyl Methanesulfonate Prevents catalyst inhibition by carbazole byproduct. msesupplies.comscientificlabs.co.uk

Structural Characterization of BrettPhos Palladacycle

The precise three-dimensional arrangement of atoms and ligands around the central palladium atom in a BrettPhos palladacycle is fundamental to its catalytic prowess. The steric and electronic properties dictated by this structure govern the catalyst's ability to activate substrates and facilitate the formation of new chemical bonds. To this end, a combination of sophisticated analytical techniques is employed to elucidate the structure of these complexes in both the solid state and in solution.

Spectroscopic Analysis in Structural Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for confirming the identity and understanding the solution-state behavior of BrettPhos palladacycles.

¹H and ³¹P NMR Spectroscopy: Proton (¹H) and phosphorus-31 (³¹P) NMR are routinely used to characterize the ligand framework and the environment around the phosphorus atom. The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the protons on the bulky biarylphosphine ligand and the aminobiphenyl or phenethylamine (B48288) fragment of the palladacycle. The ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a single phosphine ligand coordinated to the palladium center. For instance, in oxidative addition complexes of BrettPhos, which serve as models for the active catalytic species, the ³¹P NMR signals provide insight into the electronic environment of the palladium center.

Advanced NMR Techniques: More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) have been crucial in determining the spatial proximity of different protons within the molecule. This has been particularly insightful for understanding the conformational dynamics of these complexes in solution. Studies on oxidative addition complexes of BrettPhos have revealed the existence of two distinct conformational isomers in solution, which can be identified and assigned using NOESY analysis. This dynamic behavior in solution is a key aspect of their reactivity profile.

The generation of the active LPd(0) species from the palladacycle precatalyst is a critical step in the catalytic cycle. For the first-generation (G1) BrettPhos palladacycle, this activation is readily achieved by deprotonation with a base. The resulting catalyst demonstrates high activity in a variety of cross-coupling reactions even at low temperatures. The third-generation (G3) precatalysts are noted for being air, moisture, and thermally-stable, with high solubility in common organic solvents, which contributes to their long life in solution and allows for lower catalyst loadings and shorter reaction times.

Advanced Crystallographic Studies of Precatalyst and Active Species

While spectroscopic methods provide invaluable information about the structure in solution, X-ray crystallography offers a definitive, atomic-resolution snapshot of the molecule in the solid state.

Crystallography of the Precatalyst: The solid-state structure of various generations of Buchwald-type palladacycle precatalysts has been a subject of intense research. These studies confirm the palladacycle's general architecture, where the palladium atom is part of a five- or six-membered ring, bonded to a carbon atom of one of the aryl rings and a nitrogen atom from the appended amino group. This cyclometalated structure imparts significant stability to the precatalyst. While specific crystallographic data for BrettPhos palladacycles can be found within the Cambridge Crystallographic Data Centre (CCDC), detailed analyses in peer-reviewed literature often focus on families of such compounds. For instance, the development of mesylate-containing palladacycles, which exhibit improved solution stability and are readily prepared from a wider range of phosphine ligands, has been supported by crystallographic studies of related systems.

Crystallography of the Active Species and Intermediates: Obtaining a crystal structure of the true, catalytically active monoligated Pd(0) species is exceptionally challenging due to its inherent instability. However, researchers have successfully crystallized and structurally characterized key intermediates in the catalytic cycle. A notable example is the X-ray crystal structure of an oxidative addition complex involving the BrettPhos ligand. In this complex, the palladium center is bound to the phosphorus atom of the BrettPhos ligand and the aryl group that has undergone oxidative addition. This structure provides critical insights into the geometry and coordination environment of the palladium center immediately after the initial activation step of the catalytic cycle, revealing a monomeric species with the palladium atom situated over the tri-isopropylphenyl ring of the BrettPhos ligand.

The synthesis of these palladacycles has evolved to become more efficient and safer. Improved methods utilize Grignard reagents and catalytic amounts of copper, which is a significant advancement over earlier procedures that required the use of pyrophoric t-butyllithium and stoichiometric copper. These synthetic improvements have been crucial for the large-scale preparation of these important ligands and their corresponding palladacycles.

Catalytic Applications of Brettphospalladacycle in Organic Transformations

Cross-Coupling Reactions Facilitated by BrettPhos Palladacycle

BrettPhos Palladacycle, a third-generation Buchwald precatalyst, is a highly efficient reagent for various cross-coupling reactions, including the Buchwald-Hartwig amination. researchgate.netsigmaaldrich.com It is an air, moisture, and thermally-stable compound that is readily soluble in many common organic solvents, exhibiting a long solution lifetime. sigmaaldrich.com Key advantages of using this palladacycle include the requirement for lower catalyst loadings, shorter reaction times, and the efficient generation of the active catalytic species with precise control over the ligand-to-palladium ratio. sigmaaldrich.com

The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an organic halide to the active Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgyoutube.com The BrettPhos ligand, a biarylmonophosphine, has demonstrated exceptional reactivity in these catalytic cycles. nih.gov

Carbon-Carbon Bond Formation (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, benefits significantly from the use of BrettPhos-based catalysts. researchgate.netsigmaaldrich.com These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate. researchgate.net The BrettPhos Palladacycle has been shown to be effective in promoting these transformations. strem.com

A notable application involves the use of a specialized palladacycle with the HandaPhos ligand in an aqueous micellar medium, enabling Suzuki-Miyaura couplings at very low palladium concentrations (300 ppm). rsc.org This system has been successfully applied to the synthesis of various pharmaceutical targets. rsc.org

Research has also focused on developing precatalysts that can facilitate the Suzuki-Miyaura coupling of challenging substrates, such as unstable polyfluorophenyl and 2-heteroaryl boronic acids. researchgate.net A specially designed precatalyst allows these reactions to proceed at room temperature or 40 °C with short reaction times, affording excellent yields. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

EntryAryl Halide/TriflateBoronic AcidProductYield (%)
14-ChlorotoluenePhenylboronic acid4-Methylbiphenyl>95
21-Bromo-4-fluorobenzene2-Thiopheneboronic acid4-Fluoro-1-(thiophen-2-yl)benzene92
34-Trifluoromethylphenyl triflateFuran-2-boronic acid2-(4-(Trifluoromethyl)phenyl)furan88

This table presents illustrative data synthesized from typical outcomes of Suzuki-Miyaura reactions and does not represent specific experimental results from the cited sources.

Carbon-Nitrogen Bond Formation (e.g., N-Arylation, Amidation Processes)

The formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, is a field where BrettPhos Palladacycle has shown remarkable efficacy. researchgate.netnih.gov These reactions are fundamental in synthesizing a vast range of nitrogen-containing compounds. capes.gov.br The catalyst system based on the BrettPhos ligand exhibits excellent reactivity for C-N cross-coupling reactions, even enabling the use of aryl mesylates as coupling partners. nih.govnih.gov

The BrettPhos catalyst system is highly effective for the N-arylation of a wide variety of nitrogen-containing nucleophiles. nih.govrsc.org It facilitates the highly selective monoarylation of an array of primary aliphatic amines and anilines at low catalyst loadings and with fast reaction times. nih.govnih.gov This includes the first successful monoarylation of methylamine (B109427). nih.gov The catalyst system has proven to be robust, allowing for reactions to be performed without the need for a glovebox. rsc.org

In the realm of amidation, while ligands like Xantphos are effective for certain substrates, the BrettPhos biaryl motif has been crucial for developing catalysts for more challenging transformations. nih.gov Modifications to the BrettPhos structure, such as the introduction of electron-withdrawing groups on the phosphine-bound aryl groups, have led to new ligands like JackiePhos, which are uniquely effective for the N-arylation of secondary amides. nih.gov Computational studies have been employed to understand the ligand effects and the mechanism of amidation, highlighting the importance of an electrophilic and less sterically demanding Pd(II) intermediate to facilitate amide binding. nih.gov

Table 2: N-Arylation of Various Amines and Amides

EntryAryl HalideAmine/AmideProductYield (%)Catalyst System
14-ChlorotolueneAniline (B41778)N-(p-tolyl)aniline98BrettPhos/Pd
21-Bromo-3,5-dimethylbenzenen-ButylamineN-(3,5-dimethylphenyl)-n-butylamine95BrettPhos/Pd
34-Trifluoromethylphenyl chlorideAcetamideN-(4-(Trifluoromethyl)phenyl)acetamide85Modified BrettPhos/Pd
44-tert-Butylphenyl nonaflateN-ButylacetamideN-Butyl-N-(4-tert-butylphenyl)acetamide82JackiePhos/Pd

This table presents illustrative data synthesized from typical outcomes of N-arylation reactions and does not represent specific experimental results from the cited sources.

Carbon-Oxygen Bond Formation (e.g., Phenol Synthesis)

Palladium-catalyzed carbon-oxygen bond formation is a valuable tool for the synthesis of aryl ethers. The BrettPhos ligand has been shown to support the Pd-catalyzed C-O bond-forming reaction of activated aryl halides with primary fluoroalkyl alcohols. nih.gov This catalyst system is believed to alter the mechanistic pathway of reductive elimination. nih.gov

A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed using the tBuBrettPhos Pd G3 precatalyst. researchgate.net This method is characterized by short reaction times, excellent functional group tolerance, and compatibility with a wide range of (hetero)arenes. researchgate.net The use of tBuBrettPhos as a ligand resulted in a significant increase in product yield compared to other common ligands like XPhos and tBuXPhos. acs.org

Table 3: C-O Cross-Coupling of Aryl Bromides with Fluorinated Alcohols

EntryAryl BromideAlcoholProductYield (%)
11-Bromo-4-cyanobenzene2,2,2-Trifluoroethanol4-((2,2,2-Trifluoroethyl)oxy)benzonitrile90
21-Bromo-4-nitrobenzene2,2-Difluoroethanol1-((2,2-Difluoroethyl)oxy)-4-nitrobenzene85
32-Bromopyridine2-Fluoroethanol2-((2-Fluoroethyl)oxy)pyridine78

This table presents illustrative data based on the findings in the cited source. researchgate.net

Carbon-Halogen and Carbon-Chalcogen Bond Formation (e.g., C-F, C-CF3, C-S)

The formation of carbon-fluorine bonds is a challenging transformation in organic synthesis. pku.edu.cn While palladium-catalyzed C-F bond formation has been explored, the reductive elimination step is often difficult. pku.edu.cn There is ongoing research into developing effective catalysts for this purpose.

The synthesis of trifluoromethylated compounds is of significant interest in medicinal and agrochemical chemistry. While direct C-CF3 bond formation via palladium catalysis is an active area of research, other metals like copper have also been investigated for this transformation. nih.gov

Palladium-catalyzed carbon-sulfur bond formation has gained considerable attention for the synthesis of unsymmetrical aryl sulfides and functionalized sulfones. rsc.org These reactions can be achieved with high regioselectivity under mild conditions. rsc.org The scope of these reactions includes the sulfenylation and sulfonylation of various substrates. rsc.org

Asymmetric Catalysis and Enantioselective Transformations

While BrettPhos Palladacycle is primarily recognized for its application in cross-coupling reactions, the principles of ligand design in palladium catalysis are central to the development of asymmetric transformations. Asymmetric catalysis aims to produce a specific enantiomer of a chiral product. youtube.com This is often achieved by using chiral ligands that create a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.

The development of ligands for palladium-catalyzed reactions has been a key factor in advancing the field of asymmetric catalysis. While there is no specific information in the provided search results detailing the direct use of BrettPhos Palladacycle in enantioselective transformations, the broader context of ligand development in palladium catalysis is relevant. For instance, in Suzuki-Miyaura reactions, chiral P,N-bidentate-coordinated palladium complexes have been used to achieve asymmetric couplings. researchgate.net The principles learned from the success of ligands like BrettPhos in promoting challenging coupling reactions can inform the design of new chiral ligands for enantioselective processes. nih.gov

Enantioselective Control in Catalytic Reactions

The development of catalytic systems that can control the stereochemical outcome of a reaction is a significant area of research in organic synthesis. While palladacycles, in general, have been employed in asymmetric catalysis, specific examples detailing the use of a chiral version of the BrettPhos palladacycle for enantioselective control are not extensively documented in the reviewed literature. The design of chiral ligands is crucial for achieving high enantioselectivity in metal-catalyzed reactions. Typically, this involves the introduction of stereogenic centers or axial chirality into the ligand framework, which then coordinates to the metal center and influences the stereochemical course of the reaction.

Palladium-catalyzed asymmetric amination reactions, for instance, have been developed using chiral ligands like SEGPHOS or MeOBIPHEP, affording optically active products with high enantiomeric excess. organic-chemistry.org These examples highlight the potential for achieving enantioselectivity in palladium catalysis through the use of appropriate chiral ligands. However, direct reports on the application of a specifically designed chiral BrettPhos palladacycle for enantioselective transformations were not prominent in the surveyed literature.

Applications in Axially Chiral Systems (e.g., Indole-Based Frameworks)

The synthesis of axially chiral biaryls is of great interest due to their prevalence in natural products, pharmaceuticals, and as privileged ligands in asymmetric catalysis. nih.govchemrxiv.orgrsc.org Palladium-catalyzed cross-coupling reactions are a key strategy for the construction of these important structural motifs. rsc.org While the BrettPhos ligand is known to be effective in various cross-coupling reactions, its specific application in the synthesis of axially chiral indole-based frameworks is an area of ongoing research.

The construction of such systems often relies on the strategic use of directing groups and chiral ligands to control the atroposelective C-H functionalization. chemrxiv.org For instance, the synthesis of axially chiral biaryls has been achieved through Pd(II)-catalyzed direct C(sp²)-H olefination and arylation of 1-arylisoquinoline N-oxides, employing a chiral mono-protected amino acid as the ligand. chemrxiv.orgresearchgate.net

While palladacycles based on an indole (B1671886) core have been synthesized and used in catalysis, such as for Heck coupling and allylation of aldehydes, the specific use of BrettPhos palladacycle in the atroposelective synthesis of indole-based axially chiral compounds is not explicitly detailed in the provided search results. nih.gov The development of catalyst systems based on BrettPhos palladacycle for the efficient and highly selective synthesis of these complex chiral architectures remains a promising area for future exploration.

Catalysis under Challenging Reaction Conditions

A significant advantage of the BrettPhos palladacycle is its ability to facilitate reactions under conditions that are often challenging for other catalytic systems. This includes reactions requiring very low catalyst loadings, those needing to be completed in a short amount of time, and transformations that can proceed at or near room temperature.

Low Catalyst Loading Protocols

The high activity of the BrettPhos palladacycle allows for its use at very low concentrations, which is economically and environmentally advantageous. As a third-generation Buchwald precatalyst, it is designed for efficient formation of the active catalytic species, which translates to lower required amounts of the palladium complex. sigmaaldrich.comsinocompound.com For example, in the highly selective monoarylation of primary anilines with aryl chlorides, catalyst loadings as low as 0.01 mol% have been reported when using a catalyst system based on the BrettPhos ligand. nih.gov This represents one of the lowest palladium loadings reported for such C-N bond-forming reactions. nih.gov The ability to operate at such low catalyst levels makes the BrettPhos palladacycle an attractive option for large-scale synthesis.

Table 1: Examples of Low Catalyst Loading with BrettPhos Palladacycle Systems

Reaction Type Aryl Halide Amine/Nucleophile Catalyst Loading (mol%) Yield (%) Reference
Buchwald-Hartwig Amination 4-Chloro-tert-butylbenzene Aniline 0.01 >98 nih.gov
Buchwald-Hartwig Amination 4-Chloroanisole Hexylamine 0.05 >98 nih.gov
Buchwald-Hartwig Amination Aryl Chlorides Primary/Secondary Amines 0.1 - 0.5 Good to Excellent researchgate.net
Suzuki-Miyaura Coupling Aryl/Heteroaryl Halides Unstable Boronic Acids 2.0 Excellent nih.gov
C-O Cross-Coupling (Hetero)aryl Bromides Fluorinated Alcohols Not specified High researchgate.netacs.org

Expedited Reaction Times and High Throughput Methodologies

In addition to low catalyst loadings, the BrettPhos palladacycle often enables significantly reduced reaction times. sigmaaldrich.comresearchgate.net This high reactivity is crucial for applications in high-throughput experimentation (HTE), where rapid screening of reaction conditions is essential for the discovery and optimization of new chemical transformations. For instance, Suzuki-Miyaura reactions of challenging, unstable boronic acids with a range of (hetero)aryl chlorides, bromides, and triflates can be completed in as little as 30 minutes to 2 hours when using a suitable palladium precatalyst. nih.gov The rapid reaction kinetics associated with the BrettPhos palladacycle makes it an ideal candidate for automated synthesis platforms, facilitating the rapid exploration of chemical space. sinocompound.com

Table 2: Examples of Expedited Reaction Times with BrettPhos Palladacycle Systems

Reaction Type Substrates Reaction Time Temperature (°C) Yield Reference
Suzuki-Miyaura Coupling Unstable Boronic Acids & (Hetero)aryl Halides 30 min - 2 h Room Temp or 40 Excellent nih.gov
Buchwald-Hartwig Amination Aryl Mesylates & Anilines 3 h Not specified 98% nih.gov
Buchwald-Hartwig Amination Aryl Chlorides & Primary Anilines 1 h Not specified >98% nih.gov
C-O Cross-Coupling (Hetero)aryl Bromides & Fluorinated Alcohols Short Not specified High researchgate.netacs.org

Low-Temperature Catalytic Activity

The ability to perform catalytic transformations at or below room temperature is highly desirable as it can improve the selectivity of reactions and allow for the use of thermally sensitive substrates. The first-generation Buchwald palladacycle precatalysts are known to be very active, even at temperatures as low as -40 °C. sigmaaldrich.com While specific low-temperature data for the BrettPhos palladacycle is context-dependent, its high reactivity as a third-generation precatalyst suggests its utility in low-temperature applications. sigmaaldrich.com For example, the development of a new precatalyst has enabled Suzuki-Miyaura reactions of unstable boronic acids to proceed at room temperature or 40 °C. nih.gov This capability is particularly important for substrates that are prone to decomposition at elevated temperatures.

Advanced Catalytic Applications in Polymer Science

The application of palladium-catalyzed cross-coupling reactions in the synthesis of conjugated polymers is a well-established field. These reactions allow for the precise construction of polymer backbones with desired electronic and photophysical properties. While palladium catalysis is a cornerstone of this area, the specific use of the BrettPhos palladacycle in polymer science is not extensively reported in the surveyed literature.

The synthesis of conjugated polymers often involves polycondensation reactions, where monomers are linked together through repeated cross-coupling reactions. nsf.govyoutube.comrsc.orgyoutube.com For example, palladium-catalyzed direct C-H cross-coupling polycondensation has been used to synthesize D-π-A conjugated polymers containing benzotriazole (B28993) units. nih.gov Similarly, copper-catalyzed direct arylation polymerization (Cu-DArP) has been developed for the synthesis of conjugated polymers from aryl-bromides. rsc.org

Given the high activity and stability of the BrettPhos palladacycle in a variety of cross-coupling reactions, it represents a potentially powerful tool for the synthesis of novel polymeric materials. Its ability to function at low catalyst loadings and facilitate rapid reactions could be particularly advantageous in producing high molecular weight polymers with well-defined structures. However, based on the available search results, this remains an underexplored area of application for this specific catalyst.

Development of Metal-Based Catalysts for Polymerization Reactions

The synthesis of high molecular weight π-conjugated polymers is a significant goal in polymer chemistry, as these materials possess superior electrochemical and film-forming properties. cuny.edu Palladium(0)-catalyzed cross-coupling reactions have emerged as a powerful tool to achieve this objective under mild conditions. cuny.edu The development of sophisticated palladium catalysts, such as those based on bulky and electron-rich phosphine (B1218219) ligands like BrettPhos, has been instrumental in advancing Suzuki cross-coupling polymerizations. cuny.eduacs.org

Early research focused on overcoming limitations such as the amount of base required and the solubility of the growing polymer chains. cuny.edu By fine-tuning reaction conditions and monomer substitution, researchers were able to synthesize high molecular weight polymers at room temperature within an hour using palladacycle-based catalyst systems. cuny.edu The use of Ad3P-ligated palladium precatalysts, for instance, has shown potential for producing polymers with controlled molecular weights and narrow dispersities, indicative of a chain-growth polymerization mechanism. acs.org These advancements have paved the way for creating structurally diverse polymers with well-defined properties. acs.org The development of single-atom palladium catalysts anchored on polymer matrices also represents a frontier in this field, aiming for catalysts with exceptional stability and tunable reactivity. acs.org

Ring-Opening Copolymerisation Applications

Ring-opening polymerization (ROP) is a crucial method for synthesizing polymers from cyclic monomers. youtube.com This process is thermodynamically driven by the release of ring strain, particularly in small or large rings. youtube.com Transition metal catalysts have been successfully employed in the ROP of strained monomers, such as silicon-bridged bis(benzene)chromium complexes, to create novel organometallic polymers. nih.gov

Specifically, ring-opening copolymerization (ROCOP) offers a pathway to new polyester (B1180765) and polycarbonate materials by combining monomers like epoxides with anhydrides or carbon dioxide. rsc.org While the development of well-defined metal catalysts for ROCOP is an active area of research, specific applications of BrettPhos Palladacycle in this context are not extensively documented in the reviewed literature. However, the broader field has seen the transformation of living ring-opening metathesis polymerization (ROMP) into other controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), to create block copolymers. cmu.edu This demonstrates the potential for combining different polymerization mechanisms, a field where advanced catalysts like the BrettPhos Palladacycle could find future applications.

Role in Complex Molecule Synthesis and Drug Discovery Intermediates

The versatility of palladium catalysts is particularly evident in their application to the synthesis of complex molecules, many of which are vital intermediates in drug discovery. rsc.orgacs.org The ability to form C-N bonds with high efficiency and functional group tolerance has revolutionized the construction of molecules for pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com

Buchwald Coupling in Pharmaceutical Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C-N bonds, has become an indispensable tool in pharmaceutical synthesis. wikipedia.orgrsc.org It provides a reliable method for synthesizing aryl amines, which are common motifs in many drug molecules. youtube.comacs.org The reaction's development allowed for the facile synthesis of these compounds, often replacing harsher, more traditional methods. wikipedia.orgrsc.org

BrettPhos Palladacycle and related third-generation (G3) Buchwald precatalysts are highly favored for these transformations. sigmaaldrich.com Their features include high stability, solubility in common organic solvents, and the ability to function with low catalyst loadings and shorter reaction times. sigmaaldrich.com These catalysts have been successfully used in the large-scale synthesis of pharmaceuticals. For example, the C-N coupling reaction is a key step in the synthesis of Venetoclax, a drug for chronic lymphocytic leukemia, and Brexpiprazole, used to treat schizophrenia. rsc.org The reaction's broad scope allows for the coupling of a wide variety of aryl halides and amines, including primary and secondary alkylamines, which are of great relevance in medicinal chemistry. acs.org

Table 1: Examples of Buchwald-Hartwig Amination in Pharmaceutical Intermediate Synthesis
Drug/IntermediateCoupling PartnersCatalyst SystemSignificanceReference
VenetoclaxAryl bromide derivative and piperazine (B1678402) derivativePd-catalyzed Buchwald-Hartwig couplingEnables large-scale, high-yield production for chronic lymphocytic leukemia treatment. rsc.org
Brexpiprazole4-bromobenzo[b]thiophene and piperazinePd catalystKey N-arylation step for the synthesis of this schizophrenia drug. rsc.org
Polo-like kinase 1 inhibitors2-aminopyrimidine and various aryl halidesPd-catalyzed C-N couplingProvides an alternative route when the required aniline starting material is difficult to access. acs.org
CDK4/6 inhibitor (Palbociclib precursor)Chloropicoline derivative and an amidePd catalyst with Xantphos ligandEssential C-N bond formation for the synthesis of an advanced-stage breast cancer drug. rsc.org

Synthesis of Key Intermediates (e.g., Heterocyclic Scaffolds like Imidazo[4,5-b]pyridines and Imidazoscientificlabs.co.ukmit.edupyrazines)

Heterocyclic scaffolds are core components of many biologically active compounds. organic-chemistry.orgnih.govnih.gov Imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines, for instance, are of significant interest due to their potential anticancer and antiviral properties. organic-chemistry.orgnih.gov Palladium-catalyzed amidation has emerged as a powerful strategy for the regioselective synthesis of these important heterocyclic systems. organic-chemistry.org

A study by Rosenberg, Zhao, and Clark demonstrated a facile, one-pot synthesis of N1-substituted imidazo[4,5-b]pyridines and -pyrazines. organic-chemistry.orgnih.gov The method involves the palladium-catalyzed coupling of 2-chloro-3-amino-pyridines or -pyrazines with primary amides, followed by an in situ cyclization. organic-chemistry.org The use of palladium catalysts with specialized ligands like Me4tBu-XPhos proved crucial for achieving high yields across a variety of substrates. organic-chemistry.org This approach provides rapid access to a diverse range of substituted products, including the mutagen 1-Me-5-PhIP, and showcases the power of palladium catalysis in constructing complex, nitrogen-rich bicyclic systems relevant to drug discovery. organic-chemistry.org While this specific study highlights a related XPhos-type ligand, the principles are directly applicable to the capabilities of the broader class of Buchwald ligands, including BrettPhos.

Table 2: Palladium-Catalyzed Synthesis of Imidazo-Heterocycles
Starting MaterialReagentCatalyst SystemProductKey FindingReference
2-Chloro-3-amino-pyridinePrimary AmidePd catalyst / Me4tBu-XPhos ligandImidazo[4,5-b]pyridineEfficient, one-pot regioselective synthesis of N1-substituted products. organic-chemistry.org
2-Chloro-3-amino-pyrazinePrimary AmidePd catalyst / Me4tBu-XPhos ligandImidazo[4,5-b]pyrazinePyrazine substrates showed faster reaction rates due to their electron-deficient nature. organic-chemistry.org
3,4-DiaminopyridineAryl AldehydeOxidative CyclizationImidazo[4,5-c]pyridineRoute developed for congeners of biologically active compounds. nih.gov
2,3-DiaminopyridineAryl AldehydeOxidative CyclizationImidazo[4,5-b]pyridineMethod to produce the [4,5-b] imidazopyridine ring system. nih.gov

Mechanistic Investigations of Brettphospalladacycle Catalysis

Detailed Reaction Pathway Analysis

Once the active Pd(0) species is formed, it enters the catalytic cycle, which for many cross-coupling reactions, consists of three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (or pseudohalide) to the phosphine-ligated palladium(0) complex. nih.gov This step involves the insertion of the palladium into the carbon-halogen bond, forming an aryl palladium(II) complex. nih.gov Density functional theory (DFT) calculations on the Buchwald-Hartwig amination reaction catalyzed by a Pd-BrettPhos system have shown that for this specific system, oxidative addition is the rate-limiting step. nih.govacs.org The steric bulk of the BrettPhos ligand, with its two methoxy (B1213986) groups on the "upper" benzene (B151609) ring and an isopropyl group on the "lower" benzene ring, creates significant hindrance around the palladium atom, leading to a higher energy barrier for oxidative addition compared to reductive elimination. nih.gov

Transmetalation/Amine Coordination and Deprotonation: Following oxidative addition, the next step in C-N cross-coupling involves the amine. This is generally thought to occur via coordination of the amine to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex. nih.gov This sequence effectively substitutes the halide with the amine nucleophile. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the new C-N bond is formed, and the product is released from the palladium center. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govresearchgate.net For the Pd-BrettPhos system, reductive elimination generally has a lower energy barrier compared to oxidative addition. nih.gov However, the relative rates of these steps can be influenced by the nature of the substrates. researchgate.net

The identification and characterization of catalytic intermediates are crucial for a complete understanding of the reaction mechanism. In the context of palladacycle catalysis, various intermediates have been proposed and, in some cases, isolated and characterized. The resting state of the catalyst in some palladium-catalyzed C-N cross-coupling reactions has been identified as a diphenylamido complex. researchgate.net

DFT calculations have been employed to model intermediates in the catalytic cycle. For instance, in a palladacycle-catalyzed decomposition of phosphorothioates, two intermediates were identified through DFT: a palladacycle coordinated to the substrate and a five-coordinate phosphorane intermediate. nih.gov While direct observation of such transient species can be challenging, computational studies provide valuable insights into their structure and role in the catalytic pathway. nih.gov

In some cases, oxidative addition complexes, which are key intermediates, have been synthesized and characterized. For example, a neophyl palladacycle has been used as a stable precursor to access a variety of biarylphosphine-ligated oxidative addition complexes, including those with BrettPhos. nih.gov These stable intermediates can serve as valuable tools for mechanistic studies. nih.gov

Ligand Role in Catalytic Cycle Efficiency and Selectivity

The BrettPhos ligand plays a multifaceted role in ensuring the high efficiency and selectivity of the catalytic cycle. Its structural features are finely tuned to promote the desired reactivity. sigmaaldrich.comsigmaaldrich.com

The steric bulk of the BrettPhos ligand is a key factor. It promotes the formation of monoligated Pd(0) species, which are highly reactive, and helps to stabilize these otherwise unstable 12-electron intermediates during the catalytic cycle. wikipedia.org This steric hindrance also influences the relative rates of the catalytic steps, as seen in the Buchwald-Hartwig amination where it renders oxidative addition as the rate-limiting step. nih.gov Furthermore, this bulk is crucial for achieving high selectivity, for instance, in the monoarylation of primary amines, by preventing over-arylation to the secondary amine. nih.gov

The electronic properties of the BrettPhos ligand, being an electron-rich biarylmonophosphine, also contribute significantly to its catalytic prowess. sigmaaldrich.com These electronic effects can influence the rates of oxidative addition and reductive elimination. researchgate.net The interplay between the steric and electronic properties of the ligand allows the catalyst system to be highly active and tolerate a wide range of functional groups in the substrates. wikipedia.orgrsc.org The unique structure of the BrettPhos ligand, with its specific substitution pattern, has been shown to be critical for its enhanced reactivity compared to other catalytic systems. sigmaaldrich.com

Table 2: Research Findings on BrettPhos Palladacycle Catalysis
Research FocusKey FindingReference
Pre-catalyst ActivationG3 pre-catalysts are activated via base-induced reductive elimination to form LPd(0). sigmaaldrich.com
Role of BaseBase is crucial for deprotonation and initiating the activation of the pre-catalyst. mdpi.comacs.org
Rate-Limiting StepFor Pd-BrettPhos catalyzed amination, oxidative addition is often the rate-limiting step. nih.govacs.org
Ligand Steric EffectsThe bulk of BrettPhos promotes monoligation and selectivity in monoarylation. nih.govwikipedia.org
Ligand Electronic EffectsThe electron-rich nature of BrettPhos contributes to high catalytic activity. sigmaaldrich.com
Catalytic IntermediatesOxidative addition complexes have been prepared from stable palladacycle precursors. nih.gov

Steric and Electronic Effects of the BrettPhos Ligand

The catalytic efficacy of the BrettPhos palladacycle is profoundly influenced by the unique steric and electronic characteristics of the BrettPhos ligand. nih.gov This biarylmonophosphine ligand features a phosphine-containing arene substituted with methoxy groups and a second aryl ring bearing bulky isopropyl groups. rsc.org

Steric Hindrance: The significant steric bulk of the BrettPhos ligand, arising from the two methoxy groups on the "upper" benzene ring and the isopropyl group on the "lower" benzene ring, creates a congested environment around the palladium center. rsc.org This steric hindrance plays a critical role in the catalytic cycle. For instance, in the context of the Buchwald-Hartwig amination, the large size of the ligand facilitates the reductive elimination step, where the C-N bond is formed and the product is released. However, this same bulkiness makes the initial oxidative addition of the aryl halide to the palladium(0) center more challenging. rsc.orgresearchgate.net As a result, for the Pd-BrettPhos catalytic system, oxidative addition is often the rate-limiting step of the reaction. nih.govnih.govrsc.org This is in contrast to less sterically demanding ligands like RuPhos, where reductive elimination is typically the slower step. nih.gov The steric profile of BrettPhos has been shown to be particularly advantageous for the monoarylation of primary amines. nih.govresearchgate.net

Electronic Properties: Electronically, the BrettPhos ligand is considered to be electron-rich. researchgate.net This is due to the presence of the electron-donating methoxy groups on the phosphine-bearing aryl ring. An electron-rich palladium center is more nucleophilic, which generally accelerates the rate of oxidative addition. However, in the case of BrettPhos, the steric effects appear to dominate, making oxidative addition the rate-determining step despite the favorable electronics. rsc.org The electron-rich nature of the Pd(0) catalyst formed from the palladacycle is thought to be more conducive to the elimination of substrates. researchgate.net

The interplay of these steric and electronic factors is a key determinant of the catalytic activity and selectivity observed with the BrettPhos palladacycle.

Role of the Palladacycle Moiety in Catalyst Stability and Reactivity

Palladacycles, including the BrettPhos palladacycle, serve as highly effective pre-catalysts. researchgate.net The palladacycle structure itself, which contains a stable carbon-palladium bond, offers significant advantages in terms of catalyst stability and handling. researchgate.net

Enhanced Stability: Many palladacycle pre-catalysts are noted for their thermal robustness and insensitivity to oxygen and moisture. nih.govmdpi.com This stability allows for easier storage and handling compared to air-sensitive Pd(0) sources. The incorporation of the palladium within the cyclic framework can prevent the formation of inactive palladium black, a common issue in palladium catalysis. rsc.org Recent research has also explored immobilizing palladacycles on solid supports like covalent organic frameworks (COFs), which can further enhance stability and allow for catalyst recycling. rsc.org

Controlled Activation and Reactivity: The palladacycle is not the catalytically active species itself but rather a precursor to the active Pd(0) catalyst. The activation process typically involves a reaction with a base, such as an alkoxide, which attacks the palladium center. nih.gov This leads to the reductive elimination of the palladacycle's organic fragment and the in-situ generation of a highly reactive, monoligated L1Pd(0) species (where L1 is the BrettPhos ligand). researchgate.netnih.gov This controlled, in-situ generation of the active catalyst is crucial for achieving high reactivity and turnover numbers. nih.gov The palladacycle moiety ensures that the active catalyst is generated in the presence of the substrate, minimizing decomposition pathways.

Spectroscopic and Kinetic Studies of Catalytic Mechanisms

To further elucidate the reaction pathways and intermediates in BrettPhos palladacycle catalysis, a combination of spectroscopic and kinetic investigations have been employed.

In-situ Spectroscopic Monitoring of Reactions

The direct observation of catalytic species during a reaction provides invaluable mechanistic information. In-situ spectroscopic techniques allow for the real-time monitoring of catalyst activation, intermediate formation, and product generation.

For reactions involving phosphine (B1218219) ligands like BrettPhos, in-situ ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Studies on the Buchwald-Hartwig amination using the BrettPhos ligand have utilized in-situ ³¹P NMR to probe the reaction mixture. nih.gov These experiments have revealed complex spectra, indicating the presence of multiple phosphorus-containing species in solution during the catalytic cycle. nih.gov While detailed deconvolution of these spectra can be challenging, they provide direct evidence for the dynamic nature of the catalyst system. nih.gov

Another technique with potential for monitoring these reactions is Surface-Enhanced Raman Spectroscopy (SERS) . While not yet reported specifically for BrettPhos, SERS has been successfully used for the in-situ monitoring of other palladacycle-mediated reactions, such as carbonylations. rsc.orgrsc.org In these studies, palladacycles were assembled on gold nanoparticles, and the changes in the SERS spectra were used to follow the reaction progress and determine kinetic parameters. rsc.orgrsc.org This approach offers high sensitivity and rapid response, making it a promising method for future investigations into BrettPhos catalysis. rsc.org

Kinetic Isotope Effects and Rate-Determining Steps

Kinetic studies, particularly the measurement of kinetic isotope effects (KIEs), are fundamental to identifying the rate-determining step (RDS) of a catalytic cycle.

As established through density functional theory (DFT) calculations, the rate-determining step for the Buchwald-Hartwig amination catalyzed by the Pd-BrettPhos system is typically the oxidative addition of the aryl halide to the Pd(0) center. nih.gov This is a direct consequence of the significant steric bulk of the BrettPhos ligand, which creates a higher energy barrier for this initial step compared to the subsequent reductive elimination. rsc.orgnih.gov

Experimental validation for the RDS in Buchwald-Hartwig aminations has been achieved through ¹³C Kinetic Isotope Effect (KIE) studies. nih.gov By using a reactant with two identical reaction sites, intramolecular KIEs can be determined rapidly and with high precision. nih.gov For the amination of aryl halides, a significant ¹³C KIE at the carbon atom of the C-X bond (where X is a halide) is indicative of the C-X bond being broken in the rate-determining step. nih.gov Studies on related systems have confirmed that the oxidative addition of the aryl halide to the palladium(0)-phosphine complex is the first irreversible step and the likely RDS of the catalytic cycle. nih.gov While these specific KIE studies have not been reported for the BrettPhos palladacycle itself, the methodology is directly applicable and the results on analogous systems strongly support the computational findings that oxidative addition is the rate-limiting step for catalysts with bulky phosphine ligands like BrettPhos.

Computational and Theoretical Chemistry Approaches

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are extensively used to model the intricate steps of catalytic cycles involving BrettPhos palladacycles. researchgate.netmdpi.com These calculations provide a molecular-level understanding of reaction energetics and mechanisms.

A key application of QM calculations is the characterization of transition states and the mapping of the entire energy profile of a catalytic reaction. This allows for the identification of the rate-determining step and provides a quantitative measure of the energy barriers involved.

For instance, in the Buchwald-Hartwig amination reaction, DFT calculations have been employed to compare the catalytic systems of Pd-BrettPhos and Pd-RuPhos. nih.govacs.org These studies revealed that for the Pd-BrettPhos system, the oxidative addition step is the rate-limiting step of the reaction. nih.govacs.org This is attributed to the significant steric hindrance created by the bulky BrettPhos ligand. nih.gov The large size of the ligand makes it more difficult for the substrate to approach the palladium center, thus increasing the energy barrier for oxidative addition compared to the subsequent reductive elimination step. nih.gov

Table 1: Calculated Energy Barriers for Buchwald-Hartwig Amination Steps

Catalytic System Reaction Step Relative Energy Barrier (kcal/mol) Rate-Limiting Step
Pd-BrettPhos Oxidative Addition Higher Yes
Pd-BrettPhos Reductive Elimination Lower No
Pd-RuPhos Oxidative Addition Lower No
Pd-RuPhos Reductive Elimination Higher Yes

Data sourced from comparative DFT studies of Buchwald-Hartwig amination reactions. nih.govacs.org

QM methods are also crucial for analyzing the electronic interactions between the BrettPhos ligand, the palladium center, and the substrates. The electronic properties of the BrettPhos ligand are known to influence the mechanistic pathway of key steps like reductive elimination. researchgate.net For example, in C-O bond formation reactions, the Pd/BrettPhos system has been shown to facilitate the reductive elimination of oxygen nucleophiles via an electronic pathway. researchgate.net

Natural Bond Orbital (NBO) analysis and other population analysis methods are used to understand the charge distribution and bonding within the catalyst-substrate complexes. nih.gov Studies have shown that the steric bulk of BrettPhos is a dominant factor in its catalytic behavior. nih.gov The two methoxy (B1213986) groups on the upper phenyl ring and the isopropyl group on the lower phenyl ring create significant steric hindrance around the palladium atom. nih.gov This bulkiness promotes the formation of monoligated L1Pd(0) species, which is believed to be the active catalyst in many cross-coupling reactions. nih.govnih.gov The electronic structure of the ligand, in concert with its steric profile, dictates the stability of intermediates and the height of transition state barriers. nih.gov

Molecular Modeling for Ligand Design and Optimization

Beyond analyzing existing catalysts, molecular modeling plays a proactive role in the design and optimization of new ligands with improved properties.

In silico techniques offer a rapid and cost-effective way to explore vast chemical spaces for novel ligand scaffolds. nih.gov De novo drug design algorithms, which can be adapted for catalyst design, aim to construct novel molecules from scratch with desired pharmacological or, in this case, catalytic properties. nih.govdigitellinc.comacs.org These methods often employ evolutionary algorithms or fragment-based approaches to "grow" or "link" molecular fragments within the constraints of a target's active site or, for catalysts, a desired geometric and electronic environment around the metal center. nih.gov

While specific applications of algorithms like AutoDesigner or CoreDesign to BrettPhos are not extensively documented, the principles are directly applicable. By defining the desired steric and electronic parameters for a phosphine (B1218219) ligand intended to improve upon BrettPhos, these algorithms could generate novel structures for subsequent QM evaluation. rsc.org

Computational models can predict the stability of various ligand-palladium complexes and their propensity to engage in the catalytic cycle. For bulky ligands like BrettPhos, a key factor is the stability of the precatalyst and its efficient conversion to the active L1Pd(0) species. nih.govnih.gov DFT calculations can be used to assess the thermodynamics of ligand association and dissociation. nih.gov

The inherent bulk of BrettPhos and its derivatives can sometimes pose challenges in the synthesis and stability of their palladacycle precatalysts. nih.gov Computational analysis helps rationalize observations such as the propensity for extremely bulky phosphines to rearrange when coordinated to a Pd(II) center. nih.gov By calculating the energies of different potential coordination geometries and decomposition pathways, researchers can predict the stability of new precatalyst designs. researchgate.net

Prediction of Catalytic Performance and Selectivity

Ultimately, the goal of computational modeling in catalysis is to predict the performance and selectivity of a catalyst for a given reaction. mdpi.combohrium.combris.ac.uk This involves integrating the insights from QM calculations and molecular modeling into a comprehensive predictive framework.

By calculating the energy profiles for competing reaction pathways, it is possible to predict the selectivity of a reaction (e.g., chemoselectivity, regioselectivity). For instance, a model could predict the likelihood of a C-N coupling versus a competing C-C coupling reaction by comparing the activation barriers for the rate-determining steps of each pathway.

Quantitative Structure-Reactivity Relationships (QSRR) represent a powerful approach in this area. semanticscholar.org A QSRR model for the oxidative addition step—often rate-limiting for BrettPhos catalysts—could link molecular descriptors (like steric parameters and electronic properties of the aryl halide substrate) to the reaction rate. semanticscholar.org Such models, once validated, can be used to predict the outcomes of new reactions, thereby guiding substrate selection and reaction optimization without the need for extensive experimental screening. semanticscholar.org

Free Energy Perturbation (FEP) for Binding Affinity Predictions

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of a series of ligands to a protein or a metal center. This technique is particularly valuable in drug discovery and, increasingly, in the optimization of catalysts. FEP calculations simulate a non-physical, or "alchemical," transformation of one molecule into another, allowing for the precise calculation of the free energy difference between the two states.

While direct FEP studies specifically targeting the BrettPhos palladacycle are not extensively documented in the literature, the methodology holds significant promise for the rational design of next-generation phosphine ligands. In a typical application for catalyst development, FEP could be used to predict how modifications to the BrettPhos ligand structure would affect its binding affinity to the palladium center or the affinity of the catalyst for the substrates. This predictive power can significantly accelerate the discovery of more active and selective catalysts by prioritizing the synthesis of the most promising candidates.

The application of FEP to organometallic catalysts would involve creating a thermodynamic cycle to compute the change in binding free energy upon ligand modification. The calculations would simulate the transformation of a reference ligand (e.g., BrettPhos) into a modified analogue, both in solution and when complexed to the palladium center. The difference in the free energy of these two transformations provides the relative binding free energy.

A computational study on the Buchwald-Hartwig amination catalyzed by Pd-BrettPhos provides data on the energy barriers of the catalytic cycle, which is crucial for understanding catalyst performance. nih.gov While not a direct FEP calculation of binding affinity, these energy barriers are related to the stability of intermediate and transition states, which are influenced by binding affinities.

Calculated Energy Barriers for the Rate-Limiting Steps in Buchwald-Hartwig Amination Catalyzed by Pd-BrettPhos and Pd-RuPhos nih.gov
Catalyst SystemRate-Limiting StepActivation Energy Barrier (kcal/mol)
Pd-BrettPhosOxidative AdditionVaries with substrate
Pd-RuPhosReductive Elimination32.0

Machine Learning Applications in Catalyst Discovery

Machine learning (ML) is revolutionizing the field of chemistry by enabling the rapid screening of vast chemical spaces and the identification of novel catalysts with desired properties. rsc.orgrsc.org In the context of palladium catalysis, ML models can be trained on existing experimental or computational data to predict the performance of new catalyst candidates, thereby reducing the need for time-consuming and expensive laboratory experiments. researchgate.net

For a system like the BrettPhos palladacycle, machine learning could be applied in several ways. One key application is the optimization of the phosphine ligand. The vast number of possible structural modifications to a complex ligand like BrettPhos makes a purely experimental or traditional computational approach impractical. rsc.org ML models can be trained on datasets of phosphine ligands and their corresponding catalytic activities to learn the complex relationships between ligand structure and performance. rsc.org These trained models can then be used to predict the efficacy of novel, untested ligands, guiding synthetic efforts toward the most promising candidates. rsc.orgrsc.org

A common workflow involves generating a large library of virtual ligands and using an ML model to predict their performance in a specific reaction. The model's predictions can be used to rank the candidates, and the top-ranked ligands can then be synthesized and tested experimentally. This data-driven approach significantly accelerates the catalyst discovery pipeline.

Recent studies have demonstrated the use of Δ-machine learning methods to investigate structure-property relationships for phosphine ligands in transition metal catalysis. rsc.orgrsc.org These models can be trained on features derived from the electron density or position-based descriptors to predict reaction energies. rsc.org For example, a Δ-ML model was successfully used to screen a large chemical space of bisphosphine ligands for Rh-catalyzed C-H activation, identifying new ligands with significantly lower reaction energies. rsc.orgrsc.org A similar approach could be applied to optimize the BrettPhos ligand for various cross-coupling reactions.

Illustrative Performance of a Δ-Machine Learning Model for Predicting Reaction Energies of Phosphine Ligands rsc.org
Training FeatureCoefficient of Determination (R²)Key Finding
Electron Density Derived Features0.816Demonstrates robust predictive performance.
Position-Based Descriptors (SOAPs)0.819Slightly higher predictive accuracy.

Comparative Analysis with Other Palladium Precatalysts

Comparison of Catalytic Efficacy and Selectivity with Other Buchwald Precatalystsnih.govdigitellinc.comsigmaaldrich.comresearchgate.net

The development of various generations of Buchwald precatalysts has aimed to improve stability, solubility, and ease of activation, allowing for lower catalyst loadings and faster reaction times. sigmaaldrich.comsigmaaldrich.com The choice of ligand is paramount in achieving high efficacy and selectivity for specific transformations.

BrettPhos Palladacycle has demonstrated exceptional reactivity, particularly in challenging carbon-nitrogen (C-N) bond-forming reactions. nih.gov Its performance is often benchmarked against other widely used Buchwald palladacycles, each featuring a unique biarylphosphine ligand. These ligands, including XPhos, SPhos, RuPhos, and the bulky t-BuXPhos, offer a spectrum of steric and electronic properties that can be tailored to specific synthetic challenges. sigmaaldrich.comrsc.org

For instance, in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene, a comparative study of different generations of the (RuPhos)Pd catalyst showed significant variance in activity. The G4 version proved to be the most active in this specific reaction, achieving a 55% yield, whereas the G3 version was almost inactive and the G5 version gave a 27% yield. digitellinc.com While this does not provide a direct comparison to BrettPhos, it underscores the sensitivity of catalytic activity to the precatalyst structure. digitellinc.com

A catalyst system based on the BrettPhos ligand has shown excellent reactivity for C-N cross-coupling reactions, including the difficult monoarylation of primary amines. nih.gov In the coupling of methylamine (B109427) with 4-chloroanisole, the BrettPhos-based system achieved a selectivity of >97:3 for the desired monoarylated product. nih.gov This high selectivity in a challenging reaction highlights the specific advantages of the BrettPhos ligand structure. nih.gov

PrecatalystLigandNoted Application / Performance HighlightSource
BrettPhos PalladacycleBrettPhosHighly active for C-N cross-coupling; enables use of aryl mesylates and selective monoarylation of primary amines. nih.gov
XPhos PalladacycleXPhosVersatile for various cross-couplings including C-C and C-N bond formation; effective for cyanation of heterocyclic halides.
SPhos PalladacycleSPhosUsed in Suzuki-Miyaura coupling reactions. strem.com
RuPhos PalladacycleRuPhosDemonstrates variable activity based on generation (G3 vs G4 vs G5) in N-arylation reactions. digitellinc.com
t-BuXPhos Palladacyclet-BuXPhosEffective in coupling reactions involving sterically demanding substrates. nih.govgoogle.com

The BrettPhos Palladacycle is particularly valued for its ability to catalyze reactions involving traditionally difficult substrates. A key success is its application in the amination of aryl mesylates, which are stable, economical, and possess good atom economy. nih.gov The catalyst system demonstrates high functional group tolerance, permitting the coupling of substrates with both electron-donating and electron-withdrawing groups in high yields. nih.gov

Similarly, the t-BuXPhos Palladacycle has proven effective for the amidation of electron-rich, ortho-substituted aryl chlorides, which is a challenging transformation. acs.org This efficacy is attributed to the bulky tert-butyl groups on the phosphine (B1218219) ligand, which facilitate the reductive elimination step of the catalytic cycle. acs.org XPhos Palladacycle also shows a broad substrate scope, facilitating C-N bond formation with various aryl halides and amines, as well as being used in the synthesis of complex heterocycles.

The choice between these catalysts often depends on the specific substrates involved. For example, a multiligand system combining RuPhos and BrettPhos was developed to harness the complementary properties of both ligands, resulting in a catalyst system with exceptionally high reactivity and a broad substrate scope for C-N cross-coupling reactions. thieme-connect.de This hybrid approach suggests that no single ligand is universally optimal, and that catalyst selection is key to overcoming specific synthetic hurdles. thieme-connect.de

Precatalyst / SystemReaction TypeSubstrate Scope / Functional Group ToleranceSource
BrettPhos PalladacycleBuchwald-Hartwig AminationEffective for aryl mesylates; highly selective for monoarylation of primary amines; tolerates various functional groups. nih.govnih.gov
XPhos PalladacycleBuchwald-Hartwig Amination, CyanationBroad scope including aryl bromides and chlorides with anilines and benzylamines; used for heterocycle synthesis.
t-BuXPhos PalladacycleBuchwald-Hartwig AmidationEfficient for coupling electron-rich, sterically hindered aryl chlorides with amides. acs.org
RuPhos / BrettPhos Multiligand SystemBuchwald-Hartwig AminationCouples primary and secondary amines with aryl chlorides, bromides, and iodides with very low catalyst loadings. thieme-connect.de

Factors Influencing Comparative Performance

The differences in catalytic performance among BrettPhos Palladacycle and its analogs can be attributed to the distinct steric and electronic properties of their phosphine ligands. rsc.org These properties directly influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

The BrettPhos ligand features dicyclohexylphosphino and bulky tri-iso-propyl-biphenyl groups, which create a sterically hindered environment around the palladium center. gsbihar.online This is comparable to the t-BuXPhos ligand, which incorporates extremely bulky di-tert-butylphosphino groups. acs.org This significant steric bulk is credited with the high efficiency of these catalysts in promoting difficult couplings, such as the amidation of electron-rich aryl chlorides. acs.org The steric properties of the ligand are highly adjustable, allowing for the fine-tuning of catalytic performance. nih.gov

The electronic nature of the phosphine ligand is as critical as its steric profile. Electron-donating groups on the ligand increase the electron density on the palladium center. rsc.orgnih.gov This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) center, which is often the first and crucial step in the catalytic cycle.

The BrettPhos ligand is distinguished by the presence of methoxy (B1213986) substituents on the phosphine-containing arene. nih.gov These electron-donating groups enhance the reactivity of the catalyst system, contributing to its effectiveness in activating stable C-O bonds in aryl mesylates. nih.gov The interplay between steric and electronic effects is complex; for instance, while electron-donating groups promote oxidative addition, they can slow down the final reductive elimination step. Therefore, an optimal balance of these properties is necessary for a highly efficient catalyst. nih.gov Computational studies using density functional theory (DFT) have helped to understand how substitutions on the ligand framework affect the stability of the catalyst's frontier molecular orbitals (HOMO), which in turn correlates with the energy barrier for key steps in the catalytic cycle. figshare.com

Future Perspectives and Emerging Research Avenues

Development of Next-Generation BrettPhos Palladacycle Derivatives

The modular nature of the BrettPhos ligand provides a fertile ground for the rational design of new derivatives with tailored properties. By strategically modifying the substituents on the biaryl backbone, chemists can fine-tune the steric and electronic characteristics of the catalyst. This allows for the optimization of catalytic activity for specific applications and the potential to overcome existing limitations.

For instance, the synthesis of derivatives with altered steric bulk can influence the accessibility of the palladium center, potentially leading to improved reaction rates and selectivity. An improved synthesis method for BrettPhos and its analogue, RockPhos, has been developed, which avoids the use of pyrophoric reagents and offers higher yields in shorter reaction times. nih.gov This streamlined process facilitates the generation of a library of derivatives for screening in various catalytic reactions.

Third-generation (G3) BrettPhos palladacycles are noted for their ability to accommodate very bulky ligands, showcasing the adaptability of the catalyst framework. sigmaaldrich.com The development of these advanced generations has led to catalysts that are not only more active but also more stable and soluble in a wider range of organic solvents. sigmaaldrich.comsigmaaldrich.com

Table 1: Generations of Buchwald Palladacycle Precatalysts

Generation Backbone Activation Conditions Key Advantages
G1 Phenethylamine-based Deprotonation with base Active at low temperatures
G2 Biphenyl-based Room temperature with weak bases Improved stability
G3 Biphenyl-based with methanesulfonato ligand Mild conditions High solubility, accommodates bulky ligands

This table summarizes the key features of the different generations of Buchwald palladacycle precatalysts, highlighting the progression in their design and functionality. sigmaaldrich.com

Expansion of Catalytic Scope to Novel Transformations

While the BrettPhos palladacycle is well-established in classical cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling, significant research is directed towards expanding its catalytic repertoire to novel and challenging transformations. sigmaaldrich.com One such area is C-H activation, a field that promises more atom-economical and environmentally benign synthetic routes. nih.gov

Recent studies have demonstrated the potential of palladacycles, including those derived from BrettPhos, in mediating C-H silylation reactions. nih.govresearchgate.net These reactions allow for the direct introduction of silicon-containing moieties into organic molecules, which are valuable intermediates in materials science and medicinal chemistry. The efficiency of these transformations, often proceeding with low catalyst loadings and under mild conditions, underscores the potential of BrettPhos palladacycles in this burgeoning area. nih.gov

Furthermore, the application of BrettPhos-ligated palladium catalysts in C-O bond formation, particularly for the synthesis of fluoroalkyl ethers, has been reported. researchgate.netacs.orgresearchgate.net These reactions are crucial for the introduction of fluorine-containing groups, which can significantly alter the biological and physical properties of molecules. researchgate.net The development of robust protocols for these transformations opens up new avenues for the synthesis of complex pharmaceuticals and agrochemicals. researchgate.netacs.org

Integration with Flow Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. Flow chemistry, a technique that involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, aligns well with these goals. beilstein-journals.orgresearchgate.netresearchgate.netrsc.org

The integration of BrettPhos palladacycles into flow chemistry setups offers several advantages. The high efficiency and stability of these catalysts are well-suited for continuous processing, allowing for higher throughput and better process control. sigmaaldrich.combeilstein-journals.org Flow reactors can also enhance safety when dealing with hazardous reagents or exothermic reactions. researchgate.net Research in this area is focused on developing robust and scalable flow processes that leverage the catalytic power of BrettPhos palladacycles for the sustainable production of fine chemicals and pharmaceuticals. rsc.orgcsic.es A continuous flow approach has been demonstrated for the synthesis of MOF-808, a metal-organic framework, resulting in significantly reduced solvent usage and increased productivity compared to traditional batch methods. rsc.orgcsic.es

Advanced Computational-Experimental Synergy for Catalyst Design

The synergy between computational modeling and experimental work is becoming an indispensable tool in modern catalyst design. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of catalysts. nih.govdtu.dk This information can guide the rational design of new BrettPhos palladacycle derivatives with enhanced performance.

By computationally screening virtual libraries of ligands, researchers can identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery process. researchgate.net Mechanistic studies, often aided by computational analysis, are crucial for understanding the intricate steps of the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net This deeper understanding allows for the targeted optimization of reaction conditions and catalyst structure. For instance, computational studies have been instrumental in elucidating the mechanism of a palladacycle-catalyzed decomposition of phosphorothioate (B77711) triesters, revealing a complex pathway with multiple intermediates. nih.gov

Addressing Challenges in Catalyst Lifetime and Regeneration

Despite their high activity, the lifetime and recyclability of palladium catalysts, including BrettPhos palladacycles, remain critical challenges. catalysis.blog Catalyst deactivation can occur through various mechanisms, such as ligand degradation, palladium particle agglomeration, or poisoning by impurities. catalysis.blogmdpi.com Addressing these issues is essential for the economic viability and environmental sustainability of catalytic processes.

Research in this area is focused on several fronts. One approach is the development of more robust ligand frameworks that are less susceptible to degradation under harsh reaction conditions. Another strategy involves the immobilization of the catalyst on solid supports, which can facilitate its recovery and reuse.

Furthermore, the development of efficient catalyst regeneration protocols is a key area of investigation. dcl-inc.comresearchgate.netnovapublishers.comgoogle.com While thermal and chemical treatments have shown some success in restoring catalyst activity, these methods are not always completely effective and can sometimes lead to further catalyst deactivation. dcl-inc.comacs.org For instance, while hydrogen treatment can be effective for regenerating some palladium catalysts, thermal methods may not fully restore activity. dcl-inc.com The development of milder and more selective regeneration techniques is crucial for extending the lifetime of BrettPhos palladacycles and other palladium catalysts. Supercritical fluid CO2 extraction has been investigated as a low-temperature regeneration method that can prevent thermal degradation of the catalyst. novapublishers.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing BrettPhosPalladacycle and ensuring its purity for cross-coupling reactions?

  • Methodological Answer : Synthesis typically involves ligand-metal coordination under inert conditions. Key steps include:

  • Using high-purity Pd precursors and BrettPhos ligand in anhydrous solvents (e.g., toluene or THF).
  • Characterization via 1H^1H-NMR, 31P^{31}P-NMR, and X-ray crystallography to confirm structure .
  • Purity assessment via elemental analysis and HPLC; impurities >1% require column purification .
    • Data Interpretation : Consistent NMR shifts (e.g., Pd-P coupling in 31P^{31}P-NMR) and crystallographic data (bond angles/distances) validate successful synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound complexes?

  • Methodological Answer : Prioritize:

  • X-ray crystallography for structural elucidation.
  • NMR spectroscopy (1H^1H, 13C^{13}C, 31P^{31}P) to monitor ligand coordination and Pd center environment.
  • Mass spectrometry (ESI-MS) to confirm molecular weight .
    • Data Presentation : Tabulate crystallographic parameters (e.g., Pd-P bond length: ~2.3 Å) and NMR chemical shifts for reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in C-H activation reactions?

  • Experimental Design :

  • Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.
  • Isotopic labeling (e.g., D2OD_2O) to trace H/D exchange pathways.
  • DFT calculations to model transition states and compare with experimental data .
    • PICOT Framework :
  • Population : Pd-catalyzed C-H activation systems.
  • Intervention : this compound as catalyst.
  • Comparison : Other Pd catalysts (e.g., Pd(OAc)2_2).
  • Outcome : Mechanistic insights into oxidative addition/reductive elimination.
  • Time : Reaction progress monitored via in-situ spectroscopy .

Q. What methodologies resolve discrepancies in catalytic activity data under varying solvent conditions?

  • Data Contradiction Analysis :

  • Conduct controlled solvent screens (polar vs. non-polar) with identical substrate/catalyst ratios.
  • Statistically analyze turnover frequency (TOF) using ANOVA to identify solvent-dependent outliers .
  • Validate via replicate experiments (n ≥ 3) and error bar reporting .
    • Troubleshooting : If activity drops in polar solvents, assess ligand dissociation via 31P^{31}P-NMR .

Q. How should comparative studies evaluate this compound against other palladacycles?

  • Methodological Answer :

  • Define metrics: Turnover number (TON), enantioselectivity (for asymmetric reactions), and stability (thermal/air).
  • Use standardized substrates (e.g., aryl halides) and reaction conditions (temperature, solvent).
  • Employ control experiments with Pd(OAc)2_2/BrettPhos ligand mixtures to isolate ligand vs. preformed catalyst effects .
    • Data Interpretation : Highlight TOF differences (e.g., this compound: 500 h1^{-1} vs. Pd(OAc)2_2: 200 h1^{-1}) with confidence intervals .

Data Management and Reproducibility

Q. What are best practices for documenting this compound-related data?

  • Reproducibility Protocols :

  • Archive raw NMR/FID files, crystallographic .cif files, and HPLC chromatograms in public repositories (e.g., Zenodo).
  • Include detailed synthetic procedures (solvent batches, Pd source purity) in Supplementary Information .
    • Ethical Considerations : Disclose any catalyst decomposition pathways observed during storage .

Q. How to optimize reaction parameters statistically for large-scale syntheses?

  • Statistical Approaches :

  • Use Design of Experiments (DoE) to test variables (temperature, catalyst loading).
  • Response Surface Methodology (RSM) identifies optimal conditions with minimal runs .
    • Data Validation : Confirm scalability via 10-g scale trials; report yield variability (e.g., ±5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.